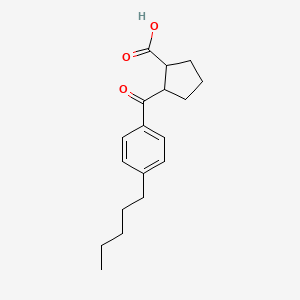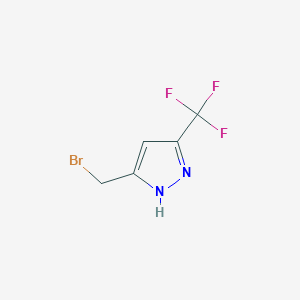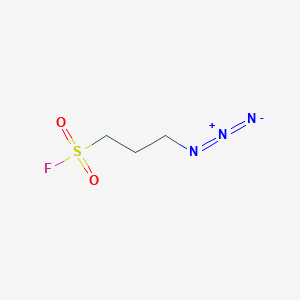![molecular formula C17H23N5OS B12316644 2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12316644.png)
2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-cyclohexyl-5-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide est un composé organique complexe appartenant à la classe des 1,2,4-triazoles
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-{[4-cyclohexyl-5-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique généralement plusieurs étapes. Une méthode courante commence par la préparation de 4-cyclohexyl-5-(4-méthylphényl)-4H-1,2,4-triazole-3-thiol. Cet intermédiaire est ensuite mis à réagir avec du chloroacétate d'éthyle pour former le thioester correspondant, qui est ensuite traité avec de l'hydrate d'hydrazine pour obtenir le composé cible .
Méthodes de production industrielle
Les méthodes de production industrielle pour ce composé ne sont pas bien documentées dans la littérature. L'approche générale impliquerait l'adaptation à grande échelle des procédures de synthèse en laboratoire, l'optimisation des conditions réactionnelles et la garantie de la pureté et du rendement du produit final grâce à diverses techniques de purification.
Analyse Des Réactions Chimiques
Types de réactions
2-{[4-cyclohexyl-5-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide peut subir plusieurs types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés hydraziniques correspondants.
Substitution : Des réactions de substitution nucléophile peuvent se produire sur le cycle triazole ou le groupe sulfanyl.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.
Substitution : Divers nucléophiles tels que les amines, les thiols et les halogénures peuvent être utilisés en milieu basique ou acide.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des dérivés hydraziniques.
Applications de la recherche scientifique
2-{[4-cyclohexyl-5-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif de la synthèse de molécules plus complexes.
Médecine : Il est étudié pour son potentiel en tant qu'agent antimicrobien, antifongique et anticancéreux.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de 2-{[4-cyclohexyl-5-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Cette inhibition peut entraîner divers effets biologiques, tels qu'une activité antimicrobienne ou anticancéreuse .
Applications De Recherche Scientifique
2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-cyclohexyl-5-(2-méthoxyphényl)-4H-1,2,4-triazole-3-thiol
- 4-cyclohexyl-5-(4-méthoxyphényl)-4H-1,2,4-triazole-3-thiol
Unicité
2-{[4-cyclohexyl-5-(4-méthylphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}acétohydrazide est unique en raison de son motif de substitution spécifique sur le cycle triazole et de la présence des groupes sulfanyl et acétohydrazide. Ces caractéristiques structurelles contribuent à sa réactivité chimique et à son activité biologique distinctes par rapport à d'autres composés similaires.
Propriétés
Formule moléculaire |
C17H23N5OS |
|---|---|
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
2-[[4-cyclohexyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
InChI |
InChI=1S/C17H23N5OS/c1-12-7-9-13(10-8-12)16-20-21-17(24-11-15(23)19-18)22(16)14-5-3-2-4-6-14/h7-10,14H,2-6,11,18H2,1H3,(H,19,23) |
Clé InChI |
GUUQZIYOULCNLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN=C(N2C3CCCCC3)SCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316562.png)


![3-[1-(2-carbamoylethyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12316578.png)



![N-(6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12316596.png)
![9-Ethoxy-11-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione](/img/structure/B12316608.png)
![2-{[5-(3-chlorophenyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316614.png)

![N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B12316638.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316641.png)

